Prostaglandin I3 (sodium salt)
Description
Prostaglandin I3 (PGI3; sodium salt, CAS 68324-96-9) is a member of the prostaglandin family, a class of lipid-derived signaling molecules synthesized from polyunsaturated fatty acids. PGI3 is specifically derived from eicosapentaenoic acid (EPA) via cyclooxygenase (COX) and prostacyclin (PGI) synthase enzymes . Structurally, it features a cyclopentane ring with hydroxyl groups at positions 5 and 6, and a sodium salt modification at the carboxylic acid terminus, enhancing its solubility and stability for experimental use .
PGI3 exhibits potent biological activities, including vasodilation and inhibition of platelet aggregation, mirroring the effects of its structural analog, prostaglandin I2 (PGI2) . However, PGI3 has a notably short in vivo half-life due to rapid hydrolysis to Δ17-6-keto prostaglandin F1α (Δ17-6-keto PGF1α) . This instability limits its therapeutic applications but makes it valuable for studying transient signaling pathways.
Properties
Molecular Formula |
C20H30O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-[5-hydroxy-4-(3-hydroxyocta-1,5-dienyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h3-4,8,10-11,14,16-19,21-22H,2,5-7,9,12-13H2,1H3,(H,23,24) |
InChI Key |
NCYSTSFUYSFMEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Conversion of Eicosapentaenoic Acid
PGI3 is biosynthesized endogenously from EPA via cyclooxygenase (COX) and prostacyclin synthase (PGIS). The COX enzyme catalyzes the oxygenation of EPA to prostaglandin H3 (PGH3), which PGIS subsequently isomerizes to PGI3. This pathway mirrors the conversion of arachidonic acid (AA) to prostaglandin I2 (PGI2), but with distinct substrate specificity for EPA’s 20-carbon chain containing five double bonds.
Key Steps:
-
Substrate Preparation: EPA is isolated from marine oils or synthesized via elongation/desaturation of α-linolenic acid.
-
COX-Mediated Oxidation: EPA undergoes dioxygenation to form PGG3, followed by peroxidation to PGH3.
-
PGIS Isomerization: PGH3 is converted to PGI3, which is stabilized as its sodium salt for research use.
Challenges:
-
EPA’s lower abundance in mammalian tissues compared to AA complicates large-scale biosynthesis.
-
PGI3’s instability necessitates rapid stabilization post-synthesis, typically via sodium salt formation.
Chemical Synthesis of PGI3 Sodium Salt
Total Synthesis from Prostanoic Acid Derivatives
Chemical synthesis of PGI3 involves constructing the prostanoic acid backbone with specific stereochemistry. A reported method adapts the Corey lactone approach, originally used for PGI2 synthesis, with modifications for EPA’s triene structure.
Synthetic Route:
-
Iodoester Alkylation: A C7-side chain iodoester (e.g., 7-tetrahydropyranyloxyhept-2-yn-1-ol) is alkylated to a bicyclo[3.1.0]hexanone intermediate.
-
Solvolysis and Reduction: The intermediate undergoes acid-catalyzed solvolysis to form an acetylenic prostaglandin analog, followed by hydrogenation to introduce cis double bonds.
-
Sodium Salt Formation: The carboxylic acid form of PGI3 is neutralized with sodium hydroxide to yield the sodium salt.
Reaction Scheme:
Yield Optimization:
-
Alkylation steps require anhydrous conditions and excess iodide to prevent byproducts.
-
Final hydrogenation must preserve the 13E,17Z configuration critical for biological activity.
Purification and Characterization
Chromatographic Techniques
Crude PGI3 sodium salt is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water mobile phase.
Purification Parameters:
| Parameter | Condition |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Characterization Data:
Formulation and Stability
Stock Solution Preparation
PGI3 sodium salt is solubilized in phosphate-buffered saline (PBS) at pH >10.2 to enhance stability.
Standard Formulation:
| Parameter | Detail |
|---|---|
| Solvent | PBS (pH 10.2) |
| Concentration | 10 mg/mL |
| Storage | -20°C (1 month) or -80°C (6 months) |
In Vivo Formulation Example:
Stability Challenges
PGI3 sodium salt hydrolyzes rapidly to δ17-6-keto PGF1α in aqueous solutions, necessitating low-temperature storage and pH control.
Degradation Kinetics:
Comparative Analysis of Synthesis Methods
Biosynthesis vs. Chemical Synthesis
| Criteria | Biosynthesis | Chemical Synthesis |
|---|---|---|
| Yield | Low (µg scale) | Moderate (mg scale) |
| Purity | High (enzyme specificity) | Variable (requires chromatography) |
| Cost | High (EPA substrates) | Moderate |
| Scalability | Limited by enzyme availability | Suitable for industrial production |
Preferred Method: Chemical synthesis is favored for research-grade PGI3 sodium salt due to better scalability and control over stereochemistry .
Scientific Research Applications
Cardiovascular Health
Prostaglandin I3 is utilized in the treatment of various cardiovascular conditions due to its vasodilatory properties. It is particularly effective in managing pulmonary arterial hypertension (PAH) and other vascular disorders. The drug acts by relaxing blood vessels, thereby reducing blood pressure and improving blood flow.
Key Uses:
- Pulmonary Arterial Hypertension: PGI3 is administered to patients with PAH to alleviate symptoms and improve exercise capacity.
- Vasodilator in Ischemic Conditions: It can be used to treat conditions characterized by reduced blood flow, such as Raynaud's phenomenon.
Dosage Information:
| Drug Name | Administration Method | Initial Dose | Titration |
|---|---|---|---|
| Epoprostenol | Continuous infusion | 2 ng/kg/min | Increase by 2 ng/kg/min every 15 minutes until efficacy achieved |
| Iloprost | Inhalation | 2.5 μg 6–9 times daily | Increase to 5.0 μg if well tolerated |
| Treprostinil | Subcutaneous injection | 1.25 ng/kg/min | Increase by 1.25 ng/kg/min weekly |
Anti-inflammatory Effects
Research indicates that Prostaglandin I3 has anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis or other inflammatory diseases. It reduces the production of pro-inflammatory cytokines while promoting anti-inflammatory cytokines, thus modulating the inflammatory response.
Biochemical Studies
Prostaglandin I3 is extensively studied for its biochemical pathways and interactions within the body. Its synthesis from eicosapentaenoic acid (EPA) highlights its role in lipid metabolism and cardiovascular health.
Synthesis Pathway:
- PGI3 is synthesized through the action of cyclooxygenase enzymes on EPA, leading to its formation during inflammatory responses or oxidative stress situations .
Pharmacological Research
The pharmacological effects of Prostaglandin I3 are being investigated for potential therapeutic applications beyond cardiovascular health, including:
- Cancer Research: Studies suggest that PGI3 may play a role in inhibiting tumor growth through its antiproliferative effects.
- Neurological Studies: There is ongoing research into its neuroprotective properties, particularly in models of neurodegenerative diseases.
Case Study 1: Treatment of Pulmonary Hypertension
A clinical trial involving patients with class III and IV pulmonary arterial hypertension demonstrated significant improvements in exercise capacity when treated with Prostaglandin I3 compared to placebo groups. Patients reported reduced symptoms and improved quality of life metrics.
Case Study 2: Anti-inflammatory Effects in Arthritis
In a controlled study on patients with rheumatoid arthritis, administration of Prostaglandin I3 resulted in reduced pain and swelling compared to baseline measurements, suggesting its potential as a therapeutic agent for inflammatory conditions.
Mechanism of Action
Prostaglandin I3 (sodium salt) exerts its effects primarily through binding to prostacyclin receptors on the surface of endothelial cells and platelets. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in vasodilation and inhibition of platelet aggregation. The molecular targets include prostacyclin receptors and the associated signaling pathways involving cAMP .
Comparison with Similar Compounds
Comparison with Similar Prostaglandin Compounds
Prostaglandins share core structural features but differ in substituents, biosynthesis pathways, and physiological roles. Below is a detailed comparison of PGI3 (sodium salt) with key analogs:
Structural and Chemical Properties
| Compound | CAS Number | Molecular Formula | Sodium Salt Stability | Key Structural Features |
|---|---|---|---|---|
| Prostaglandin I3 | 68324-96-9 (Na⁺) | C₂₀H₂₉NaO₅ | Moderate | 5,6-dihydroxycyclopentane, EPA-derived |
| Prostaglandin I2 | 61849-14-7 (Na⁺) | C₂₀H₂₉NaO₅ | High | 5,6-dihydroxycyclopentane, AA-derived |
| Prostaglandin J2 | 60203-57-8 | C₂₀H₃₂O₄ | Low | Cyclopentenone ring, electrophilic α,β-unsaturated ketone |
| 15-deoxy-Δ12,14-PGJ2 | 87893-55-8 | C₂₀H₃₀O₃ | Low | Lack of 15-hydroxyl group, cyclopentenone |
Notes:
- PGI3 vs. PGI2 : Both share identical molecular formulas (C₂₀H₂₉NaO₅) and sodium salt modifications, but PGI3 is synthesized from EPA (20:5 ω-3), whereas PGI2 originates from arachidonic acid (AA; 20:4 ω-6) . This difference in precursor fatty acids influences their downstream metabolites and receptor affinities.
- PGJ2 Derivatives: Unlike PGI3, PGJ2 and its analogs (e.g., 15-deoxy-Δ12,14-PGJ2) contain a cyclopentenone ring, enabling covalent binding to cellular proteins and modulation of anti-inflammatory pathways .
Key Findings :
- PGI3 vs. PGI2 : Despite structural similarities, PGI3’s shorter half-life limits its sustained biological effects compared to PGI2. Both activate the IP receptor, but PGI2 is more widely studied for clinical applications (e.g., pulmonary hypertension) due to its relative stability .
- PGJ2 : Functions as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), promoting anti-inflammatory and pro-resolving effects, unlike PGI3’s transient vasoactive roles .
Research and Commercial Availability
Notes:
Data Tables
Table 1: Structural Comparison
| Feature | PGI3 (Na⁺) | PGI2 (Na⁺) | 15-deoxy-Δ12,14-PGJ2 |
|---|---|---|---|
| Core Structure | Cyclopentane | Cyclopentane | Cyclopentenone |
| Precursor Fatty Acid | EPA | AA | AA |
| Key Functional Groups | 5,6-dihydroxy | 5,6-dihydroxy | Electrophilic ketone |
Table 2: Pharmacokinetic Profiles
| Parameter | PGI3 (Na⁺) | PGI2 (Na⁺) | PGJ2 |
|---|---|---|---|
| Half-Life | <1 min | ~3 min | ~30 min |
| Primary Metabolite | Δ17-6-keto PGF1α | 6-keto PGF1α | 15-keto-PGJ2 |
Chemical Reactions Analysis
Hydrolysis and Degradation
PGI3 undergoes rapid non-enzymatic hydrolysis in aqueous environments, forming stable metabolites:
Primary Hydrolysis Reaction
Receptor Binding and Signaling
PGI3 binds to prostacyclin (IP) receptors, initiating intracellular cascades:
Mechanism of Action
-
Receptor Activation : Binds to G-coupled IP receptors on platelets and endothelial cells .
-
cAMP Elevation : Activates adenylate cyclase → increases cAMP → inhibits platelet aggregation.
-
Calcium Modulation : Reduces intracellular Ca → promotes vasodilation.
| Parameter | Value/Outcome | Citation |
|---|---|---|
| Receptor Affinity (K) | ~1–10 nM (similar to PGI2) | |
| cAMP Increase | 5–10-fold in platelets |
Oxidative and Isomerization Reactions
PGI3 is susceptible to:
-
Auto-oxidation : Forms peroxides under aerobic conditions.
-
pH-Dependent Isomerization : Converts to prostaglandin D3 in acidic environments.
Stability Considerations
| Condition | Effect on PGI3 |
|---|---|
| pH >10.2 | Stable in PBS (solubility: 10 mg/mL) |
| Temperature >25°C | Accelerates hydrolysis |
| Light Exposure | Promotes degradation |
Synthetic Modifications
Chemical derivatization strategies enhance stability for research:
Q & A
Q. What is the synthetic pathway for Prostaglandin I3 (sodium salt), and how does its structure influence bioactivity?
Prostaglandin I3 (PGI3) is synthesized from eicosapentaenoic acid (EPA) via cyclooxygenase (COX) and PGI synthase enzymes. Its structure includes a cyclopentane ring with hydroxyl and sodium carboxylate groups, which confer stability in aqueous solutions (e.g., PBS pH 9.0) and enhance its interaction with vascular receptors. The sodium salt formulation improves solubility (>11 mg/mL at 25°C), critical for in vitro assays .
Q. How does the instability of PGI3 impact experimental design in vascular studies?
PGI3 has a short in vivo half-life (~32 seconds at 37°C) due to rapid hydrolysis to Δ17-6-keto PGF1α. To mitigate degradation, researchers should use freshly prepared solutions, stabilize samples with methanol or ethanol during extraction, and perform time-course experiments to monitor activity loss. Storage at -20°C is recommended for long-term stability .
Q. What methodological approaches are used to compare the platelet-inhibitory effects of PGI3 and PGI2?
Platelet aggregation assays using human or rodent platelets are standard. PGI3 and PGI2 are tested at equimolar concentrations (e.g., 10 nM–1 µM) with collagen or thrombin as agonists. Both show comparable IC50 values for inhibition, but PGI3’s shorter half-life necessitates frequent replenishment in perfusion systems .
Advanced Research Questions
Q. How do species-specific differences in renal prostaglandin metabolism affect the interpretation of sodium balance studies?
In rats, PGI3 and PGE2 9-ketoreductase activity decreases in renal medulla under sodium depletion, contradicting rabbit models where enzyme activity rises. This discrepancy suggests species-specific regulatory mechanisms. Researchers should validate findings across models and use isotopic labeling (e.g., ¹⁸O₂) to trace prostaglandin turnover in renal tissues .
Q. What experimental strategies resolve contradictions in PGI3’s role in sodium transport regulation?
Conflicting data on PGI3’s diuretic vs. antinatriuretic effects arise from differences in sodium balance protocols. To address this:
- Use controlled dietary sodium regimens (e.g., low-sodium: 0.1% NaCl; high-sodium: 4% NaCl) for ≥14 days.
- Measure urinary prostaglandin metabolites (e.g., Δ17-6-keto PGF1α) via LC-MS/MS to correlate with sodium excretion.
- Combine with COX inhibitors (e.g., indomethacin) to isolate PGI3-specific effects .
Q. How can researchers optimize in vitro models to study PGI3’s vascular activity despite its instability?
Q. What mechanisms explain the divergent effects of sodium balance on PGE2 9-ketoreductase activity in renal vs. vascular tissues?
In renal papillae, sodium depletion increases PGE2 synthesis but reduces 9-ketoreductase activity, favoring vasodilation. In contrast, vascular tissues show minimal enzyme modulation, suggesting tissue-specific expression of isoforms. CRISPR-Cas9 knockout of 9-ketoreductase in renal cells can clarify its regulatory role .
Methodological Considerations
Q. What analytical techniques are recommended for quantifying PGI3 and its metabolites?
- LC-MS/MS : Quantify Δ17-6-keto PGF1α using deuterated internal standards (e.g., d4-PGF1α).
- Immunoassays : Commercial ELISA kits (e.g., Cayman Chemical) for urinary metabolites, validated against MS data.
- Stability testing : Monitor degradation via UV-Vis spectroscopy (λmax = 278 nm for PGI3) .
Q. How should researchers design dose-response studies for PGI3 in animal models of hypertension?
- Use osmotic minipumps for continuous infusion (e.g., 10–100 ng/kg/min) to offset rapid clearance.
- Measure systolic blood pressure via tail-cuff plethysmography and plasma renin activity.
- Include sodium-restricted diets to amplify PGI3’s antihypertensive effects .
Q. What controls are essential when studying PGI3’s interaction with sodium channels?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
